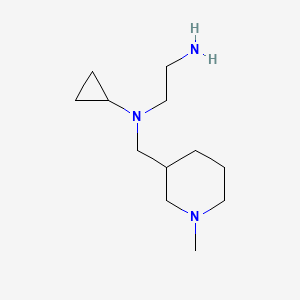

N1-Cyclopropyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine

Description

N1-Cyclopropyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine (molecular formula: C₁₂H₂₅N₃, molecular weight: 211.35) is a substituted ethylenediamine derivative featuring a cyclopropyl group and a 1-methylpiperidin-3-ylmethyl substituent on the primary amine nitrogen. Its structural complexity arises from the steric and electronic effects of the cyclopropyl ring and the piperidine moiety, which influence its reactivity, solubility, and binding properties.

Properties

IUPAC Name |

N'-cyclopropyl-N'-[(1-methylpiperidin-3-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-7-2-3-11(9-14)10-15(8-6-13)12-4-5-12/h11-12H,2-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIALPHFUFRDTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CN(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-Cyclopropyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine (commonly referred to as CP-MPDA) is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of CP-MPDA, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

CP-MPDA has the molecular formula C11H23N3 and features a cyclopropyl group attached to an ethane-1,2-diamine backbone with a methylpiperidine substituent. The synthesis typically involves the reaction of cyclopropylamine with 1-methylpiperidin-3-ylamine under controlled conditions, often utilizing catalysts and elevated temperatures to optimize yield.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Cyclopropylamine + 1-Methylpiperidin-3-ylamine | Catalytic conditions, elevated temperature |

| 2 | Purification | Advanced techniques for high purity |

The biological activity of CP-MPDA is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Studies suggest that it may act as a ligand, modulating receptor activity and influencing various signaling pathways. This modulation can lead to significant biological effects, which are currently under investigation for therapeutic applications.

Pharmacological Properties

CP-MPDA has been evaluated for its pharmacological properties in various studies. Preliminary findings indicate potential activity in the following areas:

- Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine transporters, suggesting CP-MPDA may have antidepressant-like effects .

- Neuroprotective Activity : Research indicates that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound | Structure Variations | Biological Activity |

|---|---|---|

| N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine | Different piperidine substitution | Varying receptor affinity |

| N1-Cyclopropyl-N1-(1-methylpiperidin-2-yl)ethane-1,2-diamine | Altered methyl position | Altered pharmacodynamics |

Case Studies and Research Findings

Several studies have explored the biological implications of CP-MPDA:

- Study on Neurotransmitter Modulation : A recent study demonstrated that CP-MPDA exhibits significant reuptake inhibition against serotonin and norepinephrine transporters, indicating its potential as a treatment for mood disorders .

- In Vivo Efficacy : Animal models have shown that administration of CP-MPDA leads to improved behavioral outcomes in depression-related tests, suggesting its efficacy in clinical settings.

- Safety Profile : Toxicological assessments indicate that CP-MPDA has a favorable safety profile with minimal side effects observed at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Ethylene Diamine Derivatives

The compound is compared to analogs with modifications in the substituents on the ethylenediamine backbone. Key differences include:

Table 1: Structural Comparison of Ethylene Diamine Derivatives

Key Observations :

- Steric Effects : The cyclopropyl group introduces significant steric hindrance compared to smaller substituents like methyl or isopropyl . This impacts binding affinity in coordination chemistry or receptor interactions.

- Piperidine Position : Substitution at the 3-yl position (vs. 4-yl) alters the spatial orientation of the piperidine ring, affecting hydrogen bonding and solubility .

- Aromatic vs. Aliphatic Substituents : The benzyl group in enhances aromatic interactions but reduces solubility in polar solvents compared to aliphatic analogs .

Physicochemical and Reactivity Differences

Table 2: Physicochemical Properties

| Compound Name | Boiling Point (°C) | Solubility (Polar Solvents) | Reactivity with Metals |

|---|---|---|---|

| This compound | Not reported | Moderate | High (chelation) |

| N1-(6-Chloro-pyridin-3-ylmethyl)-N1-cyclopropylethane-1,2-diamine | Not reported | Low | Moderate |

| N1-Cyclopropyl-N1-(2-methoxyethyl)ethane-1,2-diamine | Not reported | High | Low |

| N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine | Not reported | Moderate | High |

Key Insights :

- Chelation Potential: The target compound’s ethylenediamine backbone and piperidine nitrogen enable strong chelation with transition metals (e.g., Zn²⁺, Pd²⁺), similar to ligands like N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine .

- Solubility : Methoxyethyl-substituted analogs (e.g., ) exhibit higher polarity due to the ether group, enhancing aqueous solubility compared to cyclopropyl derivatives.

- Hydrolytic Stability : Piperidine-containing derivatives are more resistant to hydrolysis than pyrrolidine analogs due to ring strain differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.